molecular formula C25H31ClN2O3 B2616278 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone CAS No. 2034368-42-6

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone

Cat. No.: B2616278
CAS No.: 2034368-42-6
M. Wt: 442.98
InChI Key: GMCKJKASCLAEMK-UHFFFAOYSA-N
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Description

1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone is a sophisticated chemical compound designed for neuroscience and neuropharmacology research applications. This structurally complex molecule features a hybrid architecture combining piperidine and pyrrolidine ring systems with benzyloxy and 4-chlorophenoxy substituents, creating a unique pharmacophore profile potentially relevant to central nervous system targets. The compound's design shares structural similarities with known neuroactive compounds that interact with monoamine transporter systems . Compounds with piperidine-pyrrolidine structural motifs have demonstrated significant research utility as potent inhibitors of dopamine and norepinephrine transporters while showing reduced effects on serotonin trafficking . This selective transporter interaction profile makes such compounds valuable research tools for investigating dopaminergic and noradrenergic signaling pathways without significant serotonergic effects. The strategic incorporation of both benzyloxy methyl and 4-chlorophenoxy groups may influence receptor binding affinity and selectivity patterns, potentially contributing to unique pharmacological properties worthy of investigative research. Researchers may employ this compound in structure-activity relationship studies, neurotransmitter reuptake inhibition assays, receptor binding experiments, and investigations of neurochemical pathways involved in various neurological conditions. The complex molecular architecture also presents opportunities for medicinal chemistry exploration and lead optimization campaigns. This product is provided exclusively for research purposes in laboratory settings and is strictly classified For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary applications. Proper safety protocols including personal protective equipment and appropriate laboratory ventilation must be utilized during handling. Researchers should consult safety data sheets and implement established chemical handling procedures when working with this compound.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31ClN2O3/c26-21-8-10-24(11-9-21)31-19-25(29)27-15-12-22(13-16-27)28-14-4-7-23(28)18-30-17-20-5-2-1-3-6-20/h1-3,5-6,8-11,22-23H,4,7,12-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCKJKASCLAEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)COCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C27H36N2O3C_{27}H_{36}N_{2}O_{3}, with a molecular weight of approximately 436.596 g/mol. Its structure comprises several notable functional groups, including:

  • Benzyloxy group : Enhances lipophilicity and may influence receptor interactions.
  • Pyrrolidine and piperidine rings : Contribute to the compound's ability to interact with various biological targets.
  • Chlorophenoxy moiety : Potentially involved in modulating biological activity through receptor binding.

This intricate structure suggests multiple pathways for interaction within biological systems, making it a candidate for further pharmacological exploration.

Biological Activity

Preliminary studies indicate that 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone may exhibit a range of biological activities, including:

  • Neuroactive properties : The presence of piperidine and pyrrolidine rings suggests potential interactions with neurotransmitter systems.
  • Antidepressant effects : Similar compounds have shown promise as GlyT1 inhibitors, which are linked to antidepressant activity.
  • Anti-inflammatory properties : The chlorophenoxy group may play a role in modulating inflammatory responses.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Receptor modulation : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing mood and cognitive function.
  • Inhibition of reuptake transporters : Similar compounds have been noted for their ability to inhibit serotonin or norepinephrine reuptake, enhancing their availability in the synaptic cleft.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroactivityPotential modulation of neurotransmitter systems
AntidepressantGlyT1 inhibition leading to mood enhancement
Anti-inflammatoryModulation of cytokine release

Notable Research Studies

  • Study on Neuroactive Properties : A study investigating similar piperidine derivatives highlighted their ability to bind at serotonin receptors, suggesting a pathway for antidepressant effects. The findings indicate that modifications in the structure can enhance binding affinity and selectivity towards specific receptor subtypes.
  • Anti-inflammatory Effects : Research has shown that compounds with similar chlorophenoxy groups can inhibit pro-inflammatory cytokines in vitro. This suggests that the compound may possess anti-inflammatory properties that warrant further exploration in vivo.
  • Pharmacokinetic Studies : Initial pharmacokinetic assessments indicate favorable absorption characteristics, with predictions of good blood-brain barrier permeability based on structural analysis. This is crucial for neuroactive compounds aiming to exert central nervous system effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include modifications to the piperidine/pyrrolidine rings and the phenoxy group. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents on Piperidine/Pyrrolidine Phenoxy Group Modifications Key Properties/Applications Reference
Target Compound 2-((Benzyloxy)methyl)pyrrolidinyl 4-chlorophenoxy High lipophilicity (benzyloxy group)
1-[4-(2-[2-(4-Chlorophenoxy)phenylamino]-methylphenylamino)-piperidin-1-yl]ethanone (21) Arylaminomethyl 4-chlorophenoxy 17β-HSD inhibitor; reductive amination synthesis
2-(4-(tert-Butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one (6b) Pyrrolidinyl 4-tert-butylphenyl Enhanced metabolic stability (difluoro group)
1-(4-((Benzyl(methyl)amino)methyl)piperidin-1-yl)-2-chloroethanone Benzyl(methyl)aminomethyl Chloroethyl Potential CNS activity (chloro group)
1-(4-Methylpiperidin-1-yl)-2-(2,4,6-trichlorophenoxy)ethanone 4-Methylpiperidinyl 2,4,6-trichlorophenoxy Higher halogenation (increased toxicity risk)
Key Observations:
  • Lipophilicity: The benzyloxy group in the target compound enhances membrane permeability compared to analogs with polar substituents (e.g., aminomethyl in compound 21) .
  • In contrast, trichlorophenoxy derivatives () may exhibit stronger electron-withdrawing effects but higher toxicity .
  • Ring Modifications : The pyrrolidine ring in the target compound and compound 6b introduces conformational rigidity, which could influence binding kinetics compared to piperidine-only analogs .

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